(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS No.: 1904167-39-0
Cat. No.: VC4499829
Molecular Formula: C15H13FN2O2
Molecular Weight: 272.279
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1904167-39-0 |
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Molecular Formula | C15H13FN2O2 |
Molecular Weight | 272.279 |
IUPAC Name | (4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Standard InChI | InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2 |
Standard InChI Key | IHGJTFDGWGLQJM-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₁₃FN₂O₂, with a molecular weight of 275.33 g/mol . Key structural components include:
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Azetidine ring: A saturated four-membered nitrogen-containing heterocycle.
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Pyridin-3-yloxy group: A pyridine ring attached via an ether linkage at the 3-position.
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4-Fluorophenyl methanone: A fluorinated aromatic ketone group.
The presence of both electron-withdrawing (fluorine) and electron-donating (oxygen, nitrogen) groups influences its reactivity and interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or [2+2] cycloaddition reactions.
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Introduction of Pyridin-3-yloxy Group: Nucleophilic substitution of azetidine with 3-hydroxypyridine under basic conditions .
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Coupling with 4-Fluorobenzoyl Chloride: Acylation of the azetidine nitrogen using 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
Example Reaction:
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs at the azetidine nitrogen requires careful control of reaction conditions.
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Yield Improvements: Use of catalysts like titanium tetrachloride or palladium complexes enhances efficiency .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 275.33 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Solubility | Moderate in DMSO, DMF | |
logP (Partition Coeff.) | ~2.8 (estimated) |
The compound’s moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability for biological applications .
Biological Activity and Mechanisms
Enzyme Inhibition
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PDE9 Inhibition: Structural analogs with azetidine-pyridine motifs exhibit potent phosphodiesterase 9 (PDE9) inhibition, relevant for treating cognitive disorders .
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MAGL Interaction: Related azetidine methanones inhibit monoacylglycerol lipase (MAGL), elevating endocannabinoid levels .
Applications in Drug Discovery
Lead Compound Optimization
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Structural Modifications: Introducing substituents on the pyridine or fluorophenyl groups alters target selectivity .
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Bioisosteric Replacements: Replacing the azetidine with pyrrolidine or piperidine modulates pharmacokinetics.
Preclinical Studies
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In Vivo Efficacy: Analogs show 50% inhibition of MAGL at 10 mg/kg in rodent models .
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Toxicity Profile: Low hepatotoxicity observed in preliminary screenings .
Comparative Analysis with Analogous Compounds
The pyridin-3-yloxy group in the target compound enhances binding to PDE9’s hydrophobic pocket compared to simpler analogs .
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